5,6-Dihydroxypyrazine-2-carboxylic acid
Overview
Description
5,6-Dihydroxypyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C5H4N2O4 and its molecular weight is 156.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Several studies have focused on the synthesis and characterization of compounds related to 5,6-Dihydroxypyrazine-2-carboxylic acid. For example, Murlykina et al. (2013) explored three-component reactions of 5-aminopyrazoles and salicylic aldehydes with pyruvic acids, leading to compounds with potential antimicrobial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, albeit at high concentrations (Murlykina et al., 2013). Another study by Gu et al. (2020) highlighted the biocatalytic production of 5-Methylpyrazine-2-carboxylic acid, emphasizing an efficient synthesis process with significant implications for pharmaceutical intermediates production (Gu et al., 2020).
Crystal Engineering and Molecular Interactions
Research by Wang et al. (2014) into the hydrogen-bonding patterns of multi-component molecular solids formed by tetramethylpyrazine with selected carboxylic acids provided insights into the noncovalent interactions directing the assemblies of these structures, which could be valuable for designing new materials (Wang et al., 2014).
Catalysis and Biological Activities
Studies have also explored the catalytic and biological activities of related compounds. For instance, the synthesis and characterization of oxidovanadium(IV) complexes with pyrazine derivatives have shown potential for biological applications, including interactions with blood plasma proteins (Koleša-Dobravc et al., 2014). Additionally, the antimicrobial activities of new pyridine derivatives have been investigated, revealing variable and modest activity against bacteria and fungi (Patel et al., 2011).
Advanced Materials Development
The development of coordination polymers with potential for improved catalytic activity and photoluminescence properties has been reported, utilizing ligands based on carboxylic acid derivatives. This research underscores the versatility of these compounds in creating materials with desirable electronic and structural properties (Wang et al., 2016).
Properties
IUPAC Name |
5,6-dioxo-1,4-dihydropyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-3-4(9)7-2(1-6-3)5(10)11/h1H,(H,6,8)(H,7,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJAAQNJIUKDQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504553 | |
Record name | 5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77168-80-0 | |
Record name | 5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.